molecular formula C9H6ClN3O3 B13656678 2-Chloro-7-methoxy-6-nitroquinazoline

2-Chloro-7-methoxy-6-nitroquinazoline

Cat. No.: B13656678
M. Wt: 239.61 g/mol
InChI Key: LJMYGIJNMGLGLA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-7-methoxy-6-nitroquinazoline typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic route starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound . The reaction conditions often involve the use of reagents such as hydrochloric acid and chloro acetonitrile under anhydrous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yields and purity.

Chemical Reactions Analysis

2-Chloro-7-methoxy-6-nitroquinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxy-6-nitroquinazoline involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these receptors, the compound can disrupt cell signaling pathways that are crucial for cell proliferation, differentiation, and survival . This makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

2-Chloro-7-methoxy-6-nitroquinazoline can be compared with other quinazoline derivatives such as:

These compounds share structural similarities but differ in their specific substituents, which can influence their biological activity and therapeutic potential. The unique combination of functional groups in this compound contributes to its distinct properties and applications.

Properties

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

IUPAC Name

2-chloro-7-methoxy-6-nitroquinazoline

InChI

InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)4-11-9(10)12-6/h2-4H,1H3

InChI Key

LJMYGIJNMGLGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=NC2=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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